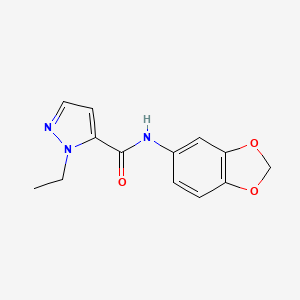

N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-2-16-10(5-6-14-16)13(17)15-9-3-4-11-12(7-9)19-8-18-11/h3-7H,2,8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKYHOGVHVWPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a condensation reaction between catechol and formaldehyde.

Formation of the Pyrazole Ring: The pyrazole ring is usually formed by the reaction of hydrazine with a 1,3-diketone.

Coupling of Benzodioxole and Pyrazole Rings: The final step involves coupling the benzodioxole and pyrazole rings through a carboxamide linkage. This can be achieved using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxole or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide has been investigated for its potential anticancer properties. Research indicates that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that pyrazole-based compounds exhibit selective cytotoxicity against various cancer cell lines, including breast and prostate cancers .

1.2 Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, making it a candidate for therapeutic applications in diseases characterized by chronic inflammation .

1.3 Neuroprotective Properties

Research suggests that this compound may provide neuroprotective effects. It has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Chemistry Applications

2.1 Organocatalysis

The compound is utilized in organocatalytic reactions, particularly in the synthesis of complex organic molecules. Its structure allows it to act as a catalyst in three-component reactions involving pyrazolones, aldehydes, and ketones, facilitating the formation of diverse chemical scaffolds .

2.2 Structure-Activity Relationship Studies

this compound serves as a key compound in structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of pyrazole derivatives. Researchers modify its structure to enhance potency and selectivity against specific biological targets .

Biochemical Applications

3.1 Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes involved in disease processes. For example, it shows inhibitory activity against meprin enzymes, which are implicated in various pathological conditions including cancer and inflammation .

3.2 Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound for drug development targeting multiple therapeutic areas such as oncology and neurology .

Case Studies

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or reduced inflammation.

Comparison with Similar Compounds

Structural Features

The target compound’s benzodioxol and pyrazole motifs are shared with several analogs, but differences in substituents and connectivity lead to distinct properties:

Key Observations :

- Benzodioxol Orientation : In and , the benzodioxol group forms dihedral angles of 31.67°–68.22° with the pyrazole ring, influencing molecular packing and hydrogen-bonding networks (N—H⋯N and C—H⋯O interactions). These interactions are critical for crystal stability and may enhance binding to biological targets .

- Conversely, nitro or oxadiazole substituents () alter electronic properties and metabolic stability.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety attached to a pyrazole ring, contributing to its unique biological properties. Its chemical structure can be represented as follows:

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

1. Anticancer Activity:

- Pyrazoles have been identified as promising anticancer agents. Studies show that certain derivatives effectively inhibit tumor growth by targeting specific pathways such as BRAF(V600E) and EGFR .

- In vitro studies demonstrated that pyrazole derivatives induced apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, with some compounds showing synergistic effects when combined with doxorubicin .

2. Antimicrobial Properties:

- The compound has shown notable antifungal and antibacterial activity. Pyrazole derivatives have been reported to inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

3. Anti-inflammatory Effects:

- Research indicates that pyrazoles possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation .

The biological activity of this compound is attributed to several mechanisms:

1. Enzyme Inhibition:

- Pyrazoles can act as inhibitors of key enzymes involved in cancer progression and inflammation. For instance, they may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses .

2. Induction of Apoptosis:

- The ability of pyrazoles to induce apoptosis in cancer cells is a critical mechanism underlying their anticancer effects. This process involves the activation of caspases and other apoptotic pathways .

Table 1: Summary of Biological Activities

Notable Research Findings

A study conducted on various pyrazole derivatives highlighted that those with halogen substituents exhibited enhanced cytotoxicity against breast cancer cell lines. The combination therapy with doxorubicin showed significant improvements in reducing cell viability compared to single-agent treatments .

Q & A

Basic Research Question

- Single-crystal X-ray diffraction is critical for unambiguous structural confirmation. SHELX programs (e.g., SHELXL for refinement) are widely used to analyze bond lengths, angles, and torsional parameters .

- Validation steps :

- Troubleshooting : Address data contradictions (e.g., disordered solvent molecules) by refining occupancy factors or applying restraints .

What advanced strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological targets?

Advanced Research Question

- Pharmacophore modeling : Map functional groups (e.g., benzodioxole’s electron-rich aromatic system, pyrazole’s hydrogen-bonding capability) to target binding pockets .

- Selectivity assays : Compare inhibitory activity against related enzymes (e.g., Factor Xa vs. trypsin) to identify critical substituents. For example, the ethyl group on the pyrazole may reduce plasma protein binding, enhancing bioavailability .

- In silico mutagenesis : Tools like Rosetta or MOE can predict the impact of substituent modifications (e.g., replacing ethyl with bulkier alkyl groups) on binding affinity .

How can molecular docking resolve discrepancies in reported biological activities of this compound?

Advanced Research Question

- Docking protocols : Use AutoDock Vina or Glide to simulate binding modes. For instance, dock the compound into homology models of target enzymes (e.g., Factor Xa) to assess interactions with catalytic residues (e.g., Ser195, His57) .

- Analyzing assay variability : Differences in IC₅₀ values across studies may arise from protonation states (e.g., pH-dependent tautomerism of the pyrazole). Adjust protonation in docking simulations to match experimental conditions .

- Validation : Compare docking scores with experimental binding data (e.g., SPR or ITC) to refine force field parameters .

What experimental approaches address contradictions in pharmacokinetic data (e.g., bioavailability vs. in vitro potency)?

Advanced Research Question

- Permeability assays : Use Caco-2 cell monolayers or PAMPA to evaluate intestinal absorption. The ethyl group may enhance logP, improving membrane permeability but reducing solubility .

- Plasma protein binding (PPB) : Equilibrium dialysis or ultrafiltration can quantify free fraction. High PPB (e.g., >95%) may explain reduced in vivo efficacy despite strong in vitro activity .

- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., benzodioxole ring oxidation) and guide structural stabilization .

Which analytical techniques are critical for assessing purity and stability of this compound?

Basic Research Question

- HPLC-MS : Use reverse-phase C18 columns with UV/Vis detection (λ = 254 nm) and ESI-MS for purity (>95%) and degradation product analysis .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen to assess thermal stability.

- NMR spectroscopy : Monitor hydrolytic stability (e.g., benzodioxole ring opening) in DMSO-d₆ or CDCl₃ under accelerated conditions (40°C, 75% RH) .

How do computational methods like DFT optimize the electronic properties of this compound?

Advanced Research Question

- DFT calculations : Gaussian or ORCA can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the benzodioxole’s HOMO may dictate electrophilic attack susceptibility .

- Solvation effects : Use PCM models to simulate aqueous vs. lipid environments, guiding solubility enhancements (e.g., PEGylation) .

- Charge distribution : Mulliken charges on the carboxamide oxygen may highlight hydrogen-bonding potential with target residues .

What crystallographic parameters are essential for validating ring puckering in the benzodioxole moiety?

Advanced Research Question

- Cremer-Pople parameters : Calculate puckering amplitude (θ) and phase angle (φ) to quantify non-planarity of the benzodioxole ring .

- Comparison with standards : Cross-reference θ/φ values with similar compounds (e.g., 1,3-benzodioxole derivatives) to identify steric or electronic distortions .

- SHELX refinement : Apply restraints to anisotropic displacement parameters (ADPs) if disorder is observed in the dioxole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.